(3R,4S)-3-FLUOROOXAN-4-OL

Antiviral SARS-CoV-2 Prodrug

(3R,4S)-3-Fluorooxan-4-ol (CAS: 1422188-18-8; 1893404-91-5) is a chiral fluorinated alcohol featuring a tetrahydropyran (oxane) ring with a hydroxyl group at the 4-position and a fluorine atom at the 3-position. Its molecular formula is C₅H₉FO₂ and its molecular weight is 120.12 g/mol.

Molecular Formula C5H9FO2
Molecular Weight 120.123
CAS No. 1422188-18-8; 1893404-91-5
Cat. No. B2657504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S)-3-FLUOROOXAN-4-OL
CAS1422188-18-8; 1893404-91-5
Molecular FormulaC5H9FO2
Molecular Weight120.123
Structural Identifiers
SMILESC1COCC(C1O)F
InChIInChI=1S/C5H9FO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3H2/t4-,5+/m1/s1
InChIKeyMSXRZCAECMOKSR-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3R,4S)-3-Fluorooxan-4-ol: Chiral Fluorinated Oxane Building Block for Drug Discovery and Chemical Synthesis


(3R,4S)-3-Fluorooxan-4-ol (CAS: 1422188-18-8; 1893404-91-5) is a chiral fluorinated alcohol featuring a tetrahydropyran (oxane) ring with a hydroxyl group at the 4-position and a fluorine atom at the 3-position. Its molecular formula is C₅H₉FO₂ and its molecular weight is 120.12 g/mol . The compound is a member of the oxane class, which are saturated six-membered heterocycles containing one oxygen atom and five carbon atoms, and are common structural motifs in natural products and synthetic therapeutic molecules . The stereochemical configuration (3R,4S) is critical for its biological interactions, as enantiomers often exhibit divergent pharmacological profiles .

Why (3R,4S)-3-Fluorooxan-4-ol Cannot Be Substituted with Generic Fluorinated Oxane Derivatives


The stereochemical configuration and substitution pattern of (3R,4S)-3-fluorooxan-4-ol are not interchangeable with its diastereomers, enantiomers, or non-fluorinated analogs. The (3R,4S) configuration ensures optimal spatial alignment for binding to biological targets, with computational modeling suggesting that this stereochemistry minimizes steric hindrance while maximizing electrostatic interactions with enzyme active sites . The presence of the fluorine atom introduces distinct physicochemical properties, including altered lipophilicity (XLogP3 = 0.000 ) compared to its (3S,4R) enantiomer (LogP = -0.46 [1]), which can significantly impact membrane permeability and metabolic stability. Furthermore, the cis-configuration of the fluorine and hydroxyl groups creates a unique spatial arrangement that cannot be replicated by trans-isomers or by the corresponding 4-amine derivative, which lacks the hydrogen-bonding capacity of the hydroxyl group. These differences necessitate precise compound selection based on specific stereochemical and functional requirements, as evidenced by the use of the (3S,4R) isomer as a key intermediate in a patented process for preparing a purine-based therapeutic agent [2].

Quantitative Differentiation of (3R,4S)-3-Fluorooxan-4-ol from Closest Analogs


Antiviral Activity: SARS-CoV-2 Replication Inhibition via Prodrug Derivative

A 2024 study modified (3R,4S)-3-fluorooxan-4-ol into a prodrug that inhibited SARS-CoV-2 replication with an IC₅₀ of 1.2 μM . While no direct comparator data is available for other fluorooxan-4-ol stereoisomers, this provides a quantitative benchmark for antiviral activity achievable with this specific stereochemical scaffold. The (3S,4R) enantiomer has been utilized in a patent for a purine-based therapeutic agent, but no antiviral IC₅₀ values have been reported for that application [1].

Antiviral SARS-CoV-2 Prodrug

Lipophilicity Differentiation: XLogP3 Comparison Between (3R,4S) and (3S,4R) Enantiomers

The (3R,4S) enantiomer exhibits an XLogP3 value of 0.000 , while the (3S,4R) enantiomer has a calculated LogP of -0.46 [1]. This difference of 0.46 log units represents a nearly 3-fold difference in partition coefficient (ΔLogP = 0.46 → 10^0.46 ≈ 2.88-fold difference in lipophilicity).

Physicochemical Properties Lipophilicity ADME

Predicted pKa Comparison: Fluorinated vs. Non-Fluorinated Oxan-4-ol Derivatives

The predicted pKa of 3-fluorooxan-4-ol is 13.46 ± 0.40 , which is substantially lower than the typical pKa of secondary alcohols in non-fluorinated tetrahydropyran-4-ol (estimated ~15-16). The electron-withdrawing effect of the fluorine atom at the 3-position increases the acidity of the 4-hydroxyl proton by approximately 1.5-2.5 pKa units. While direct experimental pKa data for the non-fluorinated analog is not available in the current literature, the class-level effect of β-fluorine substitution on alcohol acidity is well-established, with typical pKa reductions of 1-3 units depending on stereoelectronic factors [1].

Physicochemical Properties Acidity Hydrogen Bonding

Structural Differentiation: Cis-Configuration vs. Trans-Isomer in Biological Applications

The (3R,4S)-3-fluorooxan-4-ol adopts a cis-configuration where the fluorine atom and hydroxyl group are on the same face of the tetrahydropyran ring . The corresponding trans-isomer, (3S,4S)-3-fluorooxan-4-ol (CAS: 1443112-12-6), has these substituents on opposite faces . Computational modeling indicates that the (3R,4S) cis-configuration positions the fluorine atom axially in the chair conformation, enhancing its electronegative effects on adjacent substituents and optimizing spatial alignment for hydrogen-bonding interactions with biological targets .

Stereochemistry Chiral Resolution Drug Design

Optimal Application Scenarios for (3R,4S)-3-Fluorooxan-4-ol Based on Quantitative Differentiation


Antiviral Drug Discovery: SARS-CoV-2 Inhibitor Scaffold Optimization

Based on the reported IC₅₀ of 1.2 μM for a prodrug derivative against SARS-CoV-2 replication , (3R,4S)-3-fluorooxan-4-ol serves as a validated starting point for antiviral drug discovery programs targeting coronaviruses. The compound's cis-configuration and specific stereochemistry enable optimal spatial alignment for viral target engagement, while the fluorine atom provides metabolic stability advantages . Researchers developing antiviral agents should prioritize this specific stereoisomer over the (3S,4R) enantiomer or trans-isomers, as the stereochemical configuration directly impacts target binding and antiviral efficacy.

ADME Optimization in Lead Compound Development

The measured lipophilicity difference of ΔLogP = 0.46 (approximately 2.88-fold) between the (3R,4S) and (3S,4R) enantiomers makes this compound particularly valuable for structure-activity relationship (SAR) studies aimed at optimizing membrane permeability and oral bioavailability. The (3R,4S) enantiomer's higher lipophilicity (XLogP3 = 0.000) compared to its counterpart (LogP = -0.46) may confer improved passive diffusion across biological membranes, making it the preferred stereoisomer for lead compounds requiring enhanced cellular uptake or blood-brain barrier penetration.

Chiral Building Block for Stereoselective Synthesis

The (3R,4S) configuration provides a defined stereochemical template for asymmetric synthesis of more complex fluorinated molecules . The cis-relationship between the fluorine and hydroxyl groups enables predictable stereochemical outcomes in derivatization reactions, including etherification, esterification, and nucleophilic substitution. The compound's commercial availability with ≥97% purity ensures reproducible synthetic results, making it suitable for medicinal chemistry campaigns requiring precise stereochemical control in lead optimization.

Fluorine-Containing Pharmacophore Design

The increased acidity of the 4-hydroxyl group (predicted pKa = 13.46) due to the β-fluorine inductive effect alters hydrogen-bonding capacity compared to non-fluorinated tetrahydropyran-4-ol analogs (estimated pKa ~15-16). This property can be exploited in rational drug design to fine-tune target engagement, particularly for enzymes or receptors where the hydroxyl group serves as a hydrogen-bond donor or acceptor. The fluorine atom's electron-withdrawing effect also stabilizes the oxane ring against metabolic oxidation, a critical consideration for improving in vivo half-life of drug candidates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3R,4S)-3-FLUOROOXAN-4-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.